Product packaging for iridium(3+) triammonium hexachloride(Cat. No.:CAS No. 15752-05-3)

iridium(3+) triammonium hexachloride

Cat. No.: B094035
CAS No.: 15752-05-3
M. Wt: 459 g/mol
InChI Key: AIDFGYMTQWWVES-UHFFFAOYSA-K
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Description

Iridium(3+) triammonium hexachloride is an inorganic coordination compound supplied as a high-purity material for research and development purposes. As a compound of iridium, a platinum group metal, it serves as a valuable precursor in catalytic applications and materials science. It is commonly utilized as a starting material for the synthesis of other iridium complexes, which are explored in organic synthesis as catalysts and in the development of advanced materials. This product is strictly for professional laboratory research. It is not intended for diagnostic, therapeutic, or any other personal use. Ensure you consult the Safety Data Sheet (SDS) and follow all recommended handling and storage procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl6H12IrN3 B094035 iridium(3+) triammonium hexachloride CAS No. 15752-05-3

Properties

IUPAC Name

triazanium;iridium(3+);hexachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.Ir.3H3N/h6*1H;;3*1H3/q;;;;;;+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDFGYMTQWWVES-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6H12IrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15752-05-3
Record name Iridate(3-), hexachloro-, ammonium (1:3), (OC-6-11)-
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Record name Iridate(3-), hexachloro-, ammonium (1:3), (OC-6-11)-
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Record name Triammonium hexachloroiridate
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Academic Research Perspectives on Iridium 3+ Triammonium Hexachloride

Role as a Precursor Compound in Iridium(III) Chemistry

Iridium(3+) triammonium (B15348185) hexachloride serves as a crucial starting material in the synthesis of a diverse array of iridium(III) complexes. samaterials.comchemimpex.com Its utility as a precursor stems from the reactivity of the [IrCl₆]³⁻ anion, which allows for the substitution of its chloride ligands with other molecules. This process, known as ligand exchange, opens pathways to novel iridium compounds with tailored properties for various applications. libretexts.orgtheexamformula.co.uk

Researchers utilize this compound to create iridium-based catalysts that are effective in a range of organic transformations. chemimpex.comchemimpex.com These reactions include important industrial processes such as hydrogenation, oxidation, and carbon-hydrogen (C-H) bond activation. samaterials.com The ability to synthesize specialized iridium catalysts from this precursor is a key area of research, driving the development of more efficient and selective chemical processes. ulb.ac.be

Furthermore, iridium(3+) triammonium hexachloride is employed in materials science for the fabrication of iridium-based materials. samaterials.comchemimpex.com These materials can possess specific electronic or electrochemical properties, making them suitable for applications such as electrocatalysts in fuel cells and as components in other electrochemical devices. chemimpex.com The synthesis of iridium nanoparticles, which have potential applications in nanotechnology, can also originate from this precursor compound. chemimpex.com

The following table summarizes some of the key applications that are made possible by using this compound as a precursor.

Application AreaSpecific Use
Catalysis Synthesis of iridium-based catalysts for hydrogenation, oxidation, and C-H activation. samaterials.com
Chemical Synthesis Preparation of other iridium-containing complexes for organic and inorganic synthesis. samaterials.com
Materials Science Fabrication of iridium-based materials like electrocatalysts and electrodes. samaterials.comchemimpex.com
Nanotechnology Synthesis of iridium nanoparticles. chemimpex.com

Fundamental Coordination Chemistry Context of Hexachloroiridate(III)

The hexachloroiridate(III) anion, [IrCl₆]³⁻, is the electronically and structurally significant component of this compound. It consists of a central iridium(III) ion octahedrally coordinated to six chloride ligands. The study of this anion provides fundamental insights into the coordination chemistry of iridium.

The electronic structure of the [IrCl₆]³⁻ anion is a central topic of interest. The iridium(III) ion has a d⁶ electronic configuration. In the octahedral crystal field created by the six chloride ligands, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. chemicalforums.com For a third-row transition metal like iridium, the crystal field splitting is large, leading to a low-spin electronic configuration where all six d-electrons occupy the t₂g orbitals (t₂g⁶ e_g⁰). chemicalforums.com This fully filled t₂g subshell results in a diamagnetic complex. chemicalforums.com

The stability of the [IrCl₆]³⁻ anion in solution is an important consideration. While it is stable in bulk solutions, theoretical calculations suggest that the bare, gaseous trianion is metastable and would spontaneously decay. nih.gov The presence of a solvent, such as water, stabilizes the ion. nih.gov In solution, the hexachloroiridate(III) anion can undergo hydrolysis, where water molecules slowly replace the chloride ligands.

The anion is also redox-active, meaning it can participate in electron transfer reactions. It can be oxidized to the hexachloroiridate(IV) anion, [IrCl₆]²⁻. This redox behavior is a key aspect of its chemistry and is utilized in various chemical and electrochemical applications. chemimpex.com

Below is a table summarizing the fundamental properties of the hexachloroiridate(III) anion.

PropertyDescription
Central Metal Ion Iridium(III), Ir³⁺
Oxidation State of Iridium +3 shef.ac.uk
Electronic Configuration d⁶
Geometry Octahedral
Electronic State Low-spin (t₂g⁶ e_g⁰) chemicalforums.com
Magnetic Properties Diamagnetic chemicalforums.com
Key Reactions Ligand exchange (e.g., hydrolysis), Redox (oxidation to [IrCl₆]²⁻)

Advanced Structural Elucidation Techniques for Iridium Iii Systems

Crystallographic Analysis of Iridium(III) Complexes

Crystallography, particularly X-ray diffraction, stands as the cornerstone for determining the precise atomic arrangement within a crystalline solid. For iridium(III) complexes, this technique provides invaluable insights into bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail in structure determination. For iridium(3+) triammonium (B15348185) hexachloride, SCXRD studies have been pivotal in establishing its solid-state structure. Research has identified two common forms of this compound: a monohydrate, (NH₄)₃[IrCl₆]·H₂O, and an anhydrous form, (NH₄)₃[IrCl₆].

Early crystallographic work reported that the monohydrate crystallizes in the orthorhombic space group Pmna. More recent studies on the thermal decomposition of this compound have confirmed this and provided specific unit cell parameters. The anhydrous form has been reported to crystallize in a triclinic system.

The fundamental structural unit of these compounds is the hexachloroiridate(III) anion, [IrCl₆]³⁻, in which the iridium(III) ion is octahedrally coordinated to six chloride ligands. The ammonium (B1175870) ions, NH₄⁺, act as counterions, balancing the charge of the complex anion.

Table 1: Representative Crystallographic Data for Hexachloroiridate(III) Complexes (Note: Data for the specific title compound is limited in recent literature; this table presents typical values for related structures.)

ParameterValue
Crystal SystemOrthorhombic (monohydrate)
Space GroupPmna (monohydrate)
Ir-Cl Bond Length (Å)~2.35 - 2.45
Cl-Ir-Cl Bond Angle (°)~90 (cis), ~180 (trans)
Interactive Data Table
ParameterValue
Crystal SystemOrthorhombic (monohydrate)
Space GroupPmna (monohydrate)
Ir-Cl Bond Length (Å)~2.35 - 2.45
Cl-Ir-Cl Bond Angle (°)~90 (cis), ~180 (trans)

Investigation of Crystal Packing and Asymmetric Unit Peculiarities

The arrangement of ions in the crystal lattice, or crystal packing, is governed by a network of intermolecular forces. In iridium(3+) triammonium hexachloride, the primary interactions are electrostatic forces between the ammonium cations and the hexachloroiridate(III) anions. Hydrogen bonding between the N-H protons of the ammonium ions and the chloride ligands of the [IrCl₆]³⁻ anion also plays a significant role in stabilizing the crystal structure.

In the monohydrate form, (NH₄)₃[IrCl₆]·H₂O, the water molecule can also participate in hydrogen bonding, further influencing the packing arrangement. The specific locations of the ammonium ions and the water molecule within the asymmetric unit are crucial for a complete description of the crystal structure. The peculiarities of the asymmetric unit, such as the number of independent ions and their relative orientations, are determined through detailed crystallographic analysis. Understanding these packing motifs is essential for correlating the solid-state structure with the compound's physical properties.

Application of Iridium(III) Hexachloride Derivatives in Macromolecular Crystallography (Heavy Atom Derivatization)

While specific studies detailing the use of this compound for heavy atom derivatization in macromolecular crystallography are not prevalent, iridium compounds, in general, are valuable tools in this field. Heavy atom derivatization is a technique used to solve the "phase problem" in X-ray crystallography of biological macromolecules like proteins and nucleic acids.

The principle involves introducing a heavy atom, such as iridium, into the macromolecule's crystal. The high electron density of the heavy atom significantly alters the X-ray diffraction pattern, providing the necessary phase information to determine the structure of the macromolecule.

Hexachloroiridate(III) anions, due to their charge and size, can potentially bind to positively charged sites on a protein's surface, such as those rich in lysine or arginine residues. The effectiveness of a heavy atom derivative depends on several factors, including its ability to bind specifically and isomorphously (without disturbing the native crystal packing) to the macromolecule. The choice of the specific iridium compound and the conditions for derivatization are critical for success.

Hirshfeld Surface Analysis in Crystal Structure Understanding

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, providing a graphical representation of close contacts between neighboring molecules.

For this compound, a Hirshfeld surface analysis would allow for a detailed examination of the hydrogen bonding between the ammonium cations and the chloride ligands of the [IrCl₆]³⁻ anion. The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative importance of different intermolecular contacts.

Key interactions that would be visualized include:

H···Cl contacts: Representing the hydrogen bonds between the ammonium ions and the chloride ligands.

H···H contacts: Indicating interactions between adjacent ammonium ions.

By color-coding the Hirshfeld surface based on the proximity of neighboring atoms, regions of strong and weak intermolecular interactions can be identified. This provides a more nuanced understanding of the forces that govern the crystal packing than can be obtained from bond distances alone. While a specific Hirshfeld surface analysis for (NH₄)₃[IrCl₆] is not readily found in the literature, the technique is widely applied to other metal halide complexes to elucidate their packing motifs.

Spectroscopic Characterization of Iridium(III) Compounds

Spectroscopic techniques provide complementary information to crystallographic methods, offering insights into the electronic structure and bonding within a compound.

Infrared (IR) Spectroscopy for Ligand Coordination Analysis

Infrared (IR) spectroscopy is a powerful technique for analyzing the coordination of ligands to a central metal ion. colorado.eduyoutube.comhawaii.edu By comparing the IR spectrum of a complex to that of the free, uncoordinated ligands, changes in vibrational frequencies can be observed, providing insights into the nature of the metal-ligand bond. youtube.comijates.com In the case of this compound, ((NH₄)₃[IrCl₆]), IR spectroscopy can be used to confirm the presence and coordination of the ammonium (NH₄⁺) and chloride (Cl⁻) ligands.

The formation of a coordination complex alters the electronic structure and symmetry of the ligands, which in turn affects their vibrational modes. youtube.com For the ammonium ion, the N-H stretching and bending vibrations are of particular interest. In the free ammonium ion, these vibrations have characteristic frequencies. When the ammonium ion acts as a counter-ion and is not directly coordinated to the iridium center, its vibrational frequencies are expected to be similar to those of simple ammonium salts. However, any significant interaction or hydrogen bonding with the hexachloroiridate anion could lead to shifts in these frequencies.

The Ir-Cl stretching vibrations are also crucial for characterizing the hexachloroiridate(III) anion. These vibrations typically occur in the far-infrared region of the spectrum due to the heavy iridium atom and the relatively weak Ir-Cl bonds. The number and position of the Ir-Cl stretching bands can provide information about the symmetry of the [IrCl₆]³⁻ anion. For an octahedral [IrCl₆]³⁻ complex, a single IR-active stretching mode (T₁u) is expected.

A representative table of expected IR vibrational frequencies for the ligands in this compound is provided below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Ligand/Complex Moiety
N-H Stretching3300 - 3000Ammonium (NH₄⁺)
N-H Bending (Asymmetric)~1400Ammonium (NH₄⁺)
Ir-Cl Stretching (T₁u)330 - 300Hexachloroiridate(III) ([IrCl₆]³⁻)

Note: The exact frequencies can vary depending on the solid-state packing and intermolecular interactions.

Mass Spectrometry Techniques (e.g., LC-MS, ESI-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structure of coordination complexes. scispace.com Electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for the analysis of iridium(III) complexes, which are often charged and non-volatile. scispace.commdpi.comnih.govrsc.org

In the analysis of this compound, ESI-MS would likely involve dissolving the compound in a suitable solvent and introducing it into the mass spectrometer. The ionization process is expected to generate ions in the gas phase that correspond to the intact complex or its fragments. For (NH₄)₃[IrCl₆], one might observe the intact anion [IrCl₆]³⁻ or related species. The isotopic pattern of the signals would be characteristic of the presence of iridium and chlorine, aiding in the identification of the species.

Collision-induced dissociation (CID) experiments in tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of the parent ion. nih.gov By varying the collision energy, the relative stabilities of the metal-ligand bonds can be probed. nih.gov For the [IrCl₆]³⁻ anion, fragmentation would likely involve the sequential loss of chloride ligands.

A hypothetical fragmentation pathway for the [IrCl₆]³⁻ anion in an ESI-MS/MS experiment is outlined in the table below.

Precursor IonCollision EnergyMajor Fragment Ions
[IrCl₆]³⁻Low[IrCl₅]²⁻ + Cl⁻
[IrCl₆]³⁻Medium[IrCl₄]⁻ + 2Cl⁻
[IrCl₆]³⁻High[IrCl₃] + 3Cl⁻

Note: The observed fragmentation will depend on the specific instrument and experimental conditions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic absorption (UV-Vis) spectroscopy is a fundamental technique for studying the electronic structure of transition metal complexes. scholaris.caumontreal.ca The absorption of ultraviolet or visible light promotes electrons from lower to higher energy molecular orbitals. In iridium(III) complexes, these transitions can be classified as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions.

For the hexachloroiridate(III) ion, [IrCl₆]³⁻, the electronic spectrum is characterized by ligand-to-metal charge transfer bands, where an electron is excited from a chlorine-based orbital to an iridium-based orbital. rjpbr.com The d-d transitions, which involve the excitation of an electron between the t₂g and eg orbitals of the iridium(III) center, are typically much weaker as they are Laporte-forbidden.

The UV-visible absorption spectrum of the [IrCl₆]³⁻ complex in aqueous solution shows characteristic absorption bands. rjpbr.com The positions and intensities of these bands are indicative of the electronic structure of the complex.

Transition TypeWavelength (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
LMCT (Cl → Ir)~290High
LMCT (Cl → Ir)~360Moderate
d-d (spin-forbidden)~490Low

Data derived from studies on the [IrCl₆]³⁻ anion. rjpbr.com

Many iridium(III) complexes are known to be luminescent, exhibiting phosphorescence from triplet excited states. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org This property arises from the strong spin-orbit coupling of the heavy iridium atom, which facilitates intersystem crossing from singlet to triplet excited states. chemrxiv.org While the luminescence of (NH₄)₃[IrCl₆] is not widely reported, the principles of photoluminescence in iridium(III) complexes suggest that upon excitation into its LMCT bands, the [IrCl₆]³⁻ anion could potentially relax to a phosphorescent triplet state. The emission wavelength and quantum yield would be dependent on the energy of the excited state and the efficiency of non-radiative decay pathways.

Time-Resolved Luminescence and Transient Absorption Spectroscopy

Time-resolved luminescence and transient absorption spectroscopy are powerful techniques for studying the dynamics of excited states in molecules. optica.orgnih.govrsc.orgacs.orgrsc.orgprinceton.eduuclouvain.be For luminescent iridium(III) complexes, these methods can provide detailed information about the lifetimes of excited states, the rates of intersystem crossing, and the nature of transient species. optica.orgnih.govrsc.orgacs.orgrsc.orgprinceton.eduuclouvain.be

Time-resolved luminescence spectroscopy measures the decay of the emission intensity over time following pulsed excitation. optica.orgnih.gov For a phosphorescent iridium(III) complex, this would allow for the determination of the phosphorescence lifetime (τ). The lifetime is a crucial parameter that reflects the rate of radiative and non-radiative decay from the triplet excited state. The long emission lifetimes of some iridium(III) complexes make them suitable for applications such as time-resolved imaging. optica.orgnih.gov

Transient absorption spectroscopy involves monitoring changes in the absorption spectrum of a sample after excitation with a short laser pulse. rsc.orgrsc.orgprinceton.eduuclouvain.beresearchgate.net This technique can detect transient species, such as triplet excited states, that are not present in the ground state. rsc.orgrsc.orgprinceton.eduuclouvain.beresearchgate.net By measuring the transient absorption spectrum at different time delays after the excitation pulse, the formation and decay of these transient species can be followed. rsc.orgrsc.orgprinceton.eduuclouvain.be For an iridium(III) complex, transient absorption could reveal the spectrum of the triplet excited state and the kinetics of its decay.

TechniqueInformation Obtained
Time-Resolved Luminescence SpectroscopyPhosphorescence lifetime, rates of radiative and non-radiative decay.
Transient Absorption SpectroscopyAbsorption spectrum of excited states, kinetics of excited-state decay and formation.

X-ray Absorption Spectroscopy (XANES) for Iridium Oxidation State Determination

X-ray absorption spectroscopy (XAS) is a technique that provides information about the local electronic and geometric structure of a specific element in a compound. aps.orgarxiv.orgjournaldephysique.orgelsevierpure.com X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a region of the XAS spectrum that is particularly sensitive to the oxidation state and coordination environment of the absorbing atom. journaldephysique.orgelsevierpure.com

For this compound, XANES at the iridium L-edges (L₂,₃) can be used to definitively determine the +3 oxidation state of the iridium center. aps.orgarxiv.org The energy of the absorption edge is correlated with the oxidation state of the absorbing atom; a higher oxidation state generally leads to a shift of the absorption edge to higher energy. aps.orgarxiv.org By comparing the XANES spectrum of (NH₄)₃[IrCl₆] to those of iridium standards with known oxidation states (e.g., Ir(0) metal, Ir(IV)O₂, K₂[IrCl₆]), the +3 oxidation state can be confirmed. aps.orgarxiv.org

The shape and intensity of the "white line" feature in the XANES spectrum, which arises from electronic transitions from core levels to unoccupied d-orbitals, also provide information about the electronic structure of the iridium center. aps.orgarxiv.orgjournaldephysique.org For an Ir(III) ion in an octahedral environment, the white line features will be characteristic of a d⁶ low-spin electronic configuration. journaldephysique.org

Iridium SpeciesOxidation StateRelative L₃-edge Energy
Ir metal0Base
IrCl₃+3Higher
IrO₂+4Highest

This table illustrates the general trend of increasing absorption edge energy with increasing oxidation state. aps.orgarxiv.org

Raman Spectroscopy in Mechanistic Investigations

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to infrared spectroscopy. acs.orgresearchgate.netnih.govrsc.org It relies on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov The resulting Raman spectrum provides information about the vibrational modes of a molecule that are Raman-active, meaning they involve a change in the polarizability of the molecule.

For this compound, Raman spectroscopy can be used to probe the vibrational modes of the [IrCl₆]³⁻ anion. For an octahedral molecule, the Raman-active modes are the symmetric stretch (A₁g), the asymmetric stretch (E_g), and the bending mode (T₂g). The observation of these modes in the Raman spectrum would confirm the octahedral geometry of the hexachloroiridate(III) anion.

Vibrational ModeSymmetryRaman ActivityExpected Frequency Range (cm⁻¹)
ν₁ (stretching)A₁gActive~350
ν₂ (stretching)E_gActive~310
ν₅ (bending)T₂gActive~160

Frequencies are based on data for K₂[IrCl₆] and may vary for the triammonium salt. acs.orgresearchgate.net

In mechanistic investigations, Raman spectroscopy can be a powerful tool for monitoring changes in chemical structure during a reaction. acs.orgresearchgate.net For example, if this compound were involved in a ligand exchange reaction, Raman spectroscopy could be used to follow the disappearance of the Ir-Cl vibrational modes and the appearance of new bands corresponding to the new iridium-ligand bonds. The high chemical selectivity of Raman spectroscopy allows for the identification of specific species in a reaction mixture. nih.gov Furthermore, in situ Raman spectroscopy can provide real-time information about the structure of catalysts and intermediates under reaction conditions. acs.orgresearchgate.net

Theoretical and Computational Chemistry Investigations of Iridium Iii Complexes

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) has become a primary workhorse for studying the ground-state properties of transition metal complexes due to its favorable balance of computational cost and accuracy. nih.gov For iridium(III) systems, DFT is routinely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic structures. rsc.org The choice of exchange-correlation functional and basis set is critical for obtaining reliable results.

Commonly employed hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, include B3LYP, B3PW91, and PBE0. rsc.orgresearchgate.net Range-separated hybrid functionals like CAM-B3LYP have also been shown to be accurate in predicting electronic properties. researchgate.net For heavy elements like iridium, basis sets incorporating effective core potentials (ECPs), such as LANL2DZ, are frequently used to replace the core electrons, reducing computational demand while maintaining accuracy for the valence electrons responsible for chemical bonding and electronic properties. researchgate.netsciencesconf.org

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TDDFT) is the most common extension of DFT. prace-ri.eu TDDFT is widely used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and to analyze the nature of the electronic transitions involved. prace-ri.eunih.gov While powerful, standard TDDFT can sometimes inaccurately predict the energies of certain types of excitations, such as charge-transfer states, which may require the use of long-range corrected functionals. prace-ri.eu

Table 1: Common Methodologies in DFT/TDDFT Studies of Iridium(III) Complexes

Component Examples Purpose
Functionals B3LYP, PBE0, B3PW91, M06, CAM-B3LYP Approximates the exchange-correlation energy in the electronic system. Hybrid and range-separated functionals are often preferred for transition metal complexes.
Basis Sets LANL2DZ, SDD, 6-311++G(d,p) Describes the atomic orbitals of each element. Effective Core Potentials (ECPs) like LANL2DZ are common for heavy atoms like iridium.
Computational Task Geometry Optimization Determines the lowest-energy three-dimensional structure of the complex (e.g., bond lengths, bond angles).
Frequency Calculation Confirms the optimized structure is a true energy minimum (no imaginary frequencies) and calculates vibrational spectra.
TDDFT Excitation Energy Calculates the UV-Vis absorption spectrum by determining the energies and oscillator strengths of electronic transitions.

Derivation of Quantum Chemical Parameters

From the outputs of DFT calculations, particularly the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—a variety of quantum chemical parameters can be derived. nih.govscispace.com These parameters provide quantitative insights into the chemical reactivity and stability of the complex.

The HOMO-LUMO energy gap (Egap) is a key parameter, indicating the kinetic stability of the molecule; a larger gap implies lower reactivity. nih.gov Other derived properties include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and chemical softness (S). nih.govscispace.com These descriptors are calculated using the energies of the HOMO and LUMO as approximations. scispace.com

Table 2: Key Quantum Chemical Parameters Derived from DFT Calculations

Parameter Formula Description
HOMO-LUMO Gap (Egap) ELUMO - EHOMO An indicator of chemical reactivity and the energy required for electronic excitation.
Ionization Potential (IP) ≈ -EHOMO The energy required to remove an electron from the molecule.
Electron Affinity (EA) ≈ -ELUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) ≈ -1/2 (EHOMO + ELUMO) The power of the molecule to attract electrons to itself.
Chemical Hardness (η) ≈ 1/2 (ELUMO - EHOMO) Measures the resistance of the molecule to changes in its electron distribution.
Chemical Softness (S) ≈ 1/η The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω) μ² / (2η) where μ is the chemical potential (≈ -χ) A measure of the energy lowering of a system when it accepts electronic charge from the environment.

Computational Modeling of Structure-Property Relationships in Iridium(III) Systems

A significant advantage of computational modeling is its ability to establish clear relationships between the molecular structure of a complex and its observable properties. For iridium(III) complexes, this is particularly valuable for designing new materials with tailored photophysical or electrochemical characteristics. rsc.orgresearchgate.net

Theoretical studies have shown that systematic modifications to the ligands surrounding the iridium center can tune its properties in predictable ways. rsc.org For instance, in certain iridium(III) complexes, replacing an imidazole (B134444) moiety with a triazole group was computationally predicted to induce a blue shift in the emission wavelength, a finding attributed to the larger HOMO-LUMO gap of the triazole ligand. rsc.org Similarly, calculations can reveal how the specific geometry of isomers or rotamers can lead to different emission spectra, which can be selectively excited. nih.gov By analyzing the composition of the frontier orbitals (i.e., the relative contributions from the metal and the ligands), DFT can explain the nature of the electronic transitions and how they are affected by structural changes. rsc.org

Machine Learning and Quantitative Structure-Property Relationship (QSPR) Modeling for Optical Properties

While traditional DFT provides a deep understanding of individual molecules, predicting the properties of large sets of compounds can be computationally intensive. To address this, machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) models are emerging as powerful tools. chemrxiv.org These data-driven techniques establish mathematical correlations between molecular descriptors and specific properties. chemrxiv.org

In the field of iridium(III) complexes, a combined experimental and computational approach led to the first successful development of an ML-based QSPR model for reliably predicting their emission wavelengths. chemrxiv.orgnanobiodata.orgbohrium.comresearchgate.net This model was trained on a dataset of iridium(III) complexes and demonstrated high predictive efficacy, with R² values of 0.84 for the training set and 0.87 for the test set. chemrxiv.orgnanobiodata.org A key finding from this work was the notable relationship between the N-N distance in the diimine ligands and the resulting emission wavelengths, which is likely associated with distortions in the complex's octahedral geometry. nanobiodata.orgacs.org Such models show great potential for the rational design and high-throughput screening of new iridium(III) complexes with desired optical properties. nanobiodata.orgacs.org

Analysis of Electronic Transitions and Excited States

The color and photoluminescent behavior of transition metal complexes are governed by their electronic transitions and the nature of their excited states. researchgate.net For the [IrCl6]3- anion, the iridium center has a d⁶ electronic configuration. Its electronic spectrum is expected to be characterized by two main types of transitions: d-d transitions, which involve the excitation of an electron between d-orbitals on the metal center, and charge-transfer transitions.

Given the high oxidation state of Ir(III) and the presence of chloride ligands with available lone pairs, Ligand-to-Metal Charge Transfer (LMCT) bands are anticipated. In an LMCT transition, an electron is excited from a molecular orbital primarily located on the chloride ligands to one primarily located on the iridium center. TDDFT calculations are instrumental in assigning the bands observed in experimental absorption spectra to specific transitions. nih.gov These calculations can determine the character of the excited states, for example, by quantifying the admixture of metal-centered and charge-transfer levels. nih.govresearchgate.net Studies on the photochemistry of the [IrCl6]3- complex have shown that absorption of a photon can lead to processes such as photoaquation (replacement of a chloride ligand with a water molecule) and photoionization. hum-ecol.ru

Theoretical Studies on Reaction Intermediates and Transition States

DFT can be used to map out the potential energy surfaces of chemical reactions, providing a mechanistic understanding of how they occur. researchgate.net This involves locating and calculating the energies of reactants, products, reaction intermediates, and, crucially, the transition states that connect them.

For the [IrCl6]3- complex, a fundamental reaction is the substitution of a chloride ligand, such as in the process of aquation. acs.org Computational methods can model the pathway of this reaction, for example, by calculating the energy barrier associated with a dissociative or associative mechanism. The structure of the five-coordinate intermediate or the seven-coordinate transition state can be optimized, and its energy determines the reaction rate. Furthermore, theoretical studies can investigate redox processes. For instance, the degradation of related hexachloroiridate species can proceed through spontaneous reduction or hydroxylation, and the intermediates in these complex pathways can be modeled computationally. researchgate.net

Reaction Mechanisms and Kinetics Involving Iridium Iii Species

Mechanistic Investigations of Ligand Exchange Processes

Ligand exchange is a fundamental process in the chemistry of coordination compounds, and for iridium(III) complexes, it is a key step in many catalytic cycles. The synthesis of various iridium(III) complexes often involves a two-step ligand exchange procedure. For instance, the creation of tris-cyclometalated iridium(III) complexes can be achieved mechanochemically, starting from iridium(III) chloride hydrate (B1144303). This process involves an initial reaction with a pyridine-based ligand to form a chloride-bridged dimer, followed by a silver-triflate-mediated ligand exchange to yield the final complex. nih.gov This solid-state method can complete the first and second ligand exchange steps in 30 and 90 minutes, respectively. nih.gov

The coordination of different types of ligands, such as Schiff bases, to an Ir(III) center has also been studied. Schiff base proligands can coordinate to Ir(III) through pyridine-N, phenolate-O⁻, and hydrazone-N atoms, resulting in bis-tridentate coordination, which has been confirmed by X-ray diffraction. rsc.org The reactivity of iridium complexes is also influenced by the ligand framework, such as macrocyclic PNP pincer ligands. These complexes can serve as precursors for generating various catalytically active species through ligand exchange and subsequent reactions. rsc.org

Kinetics of Redox Reactions Catalyzed by Iridium(III) (e.g., Oxidation of Organic Substrates)

Iridium(III) complexes are effective catalysts for the oxidation of a variety of organic substrates. Kinetic studies have provided significant insights into the mechanisms of these redox reactions.

The oxidation of ethylene (B1197577) glycol by cerium(IV) in a sulfuric acid medium is efficiently catalyzed by trace amounts of Ir(III). niscpr.res.in The reaction kinetics show a first-order dependence on both Ce(IV) and Ir(III), and a positive fractional order with respect to ethylene glycol. The proposed mechanism suggests that an outer-sphere complex forms between Ir(III) and ethylene glycol, which is then oxidized by Ce(IV) to an inner-sphere complex. niscpr.res.in A similar catalytic effect is observed in the oxidation of other glycols by Ce(IV), where the reaction is slow in the absence of the catalyst but is significantly accelerated by trace concentrations of Ir(III). orientjchem.org

The oxidation of cyclic alcohols (cyclopentanol, cyclohexanol, and cycloheptanol) by potassium bromate (B103136) in an acidic solution is also catalyzed by Ir(III). researchgate.net This reaction exhibits first-order kinetics with respect to the oxidant and zero-order with respect to the substrate. researchgate.net

In the Ir(III)-catalyzed oxidation of benzaldehyde (B42025) and p-nitrobenzaldehyde by cerium(IV), the reaction order transitions from first-order at low concentrations to zero-order at higher concentrations for both the oxidant and the organic substrate. The rate is directly proportional to the catalyst concentration. researchgate.net

The oxidation of amino acids such as alanine, valine, and leucine (B10760876) by hexacyanoferrate(III) in an alkaline medium is another example of Ir(III) catalysis. The reaction rate is first-order with respect to hexacyanoferrate(III), Ir(III), and hydroxide (B78521) ions. The dependence on the amino acid concentration changes from first-order at low concentrations to zero-order at higher concentrations. tsijournals.com A proposed mechanism involves the formation of a complex between the catalyst and the substrate. tsijournals.com

Kinetic Data for Iridium(III)-Catalyzed Oxidation Reactions
SubstrateOxidantOrder w.r.t. SubstrateOrder w.r.t. OxidantOrder w.r.t. Ir(III)Reference
Ethylene GlycolCe(IV)Fractional (0.45-0.58)FirstFirst niscpr.res.in
Cyclic AlcoholsKBrO₃ZeroFirstNot specified researchgate.net
BenzaldehydeCe(IV)First to ZeroFirst to ZeroFirst researchgate.net
Amino Acids (Alanine, Valine, Leucine)Hexacyanoferrate(III)First to ZeroFirstFirst tsijournals.com

C-H Activation Reaction Mechanisms Mediated by Iridium(III) Complexes

Iridium(III) complexes are powerful catalysts for C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. numberanalytics.com These reactions have become a vital tool in organic synthesis, including for the late-stage functionalization of pharmaceuticals. diva-portal.org

The mechanism often involves the formation of an iridium-alkyl species, which then undergoes further reactions to yield the desired product. numberanalytics.com In the direct C-H arylation of electron-rich heteroarenes, theoretical calculations suggest that the reaction proceeds through a concerted metalation-deprotonation (CMD) pathway, similar to palladium-catalyzed reactions. nih.gov The transition states in these Ir(III)-catalyzed reactions feature strong metal-carbon interactions. nih.gov

Iridium(III) catalysts are also used in the direct allylic C-H amidation of internal alkenes with sulfonamides. acs.org Deuterium labeling studies support a mechanism involving a π-allyl iridium intermediate. These studies indicate that the initial C-H activation step is reversible and that the nucleophile attacks the more electrophilic carbon of the intermediate. acs.org

Furthermore, iridium complexes can catalyze the α-C-H amidation of 2-acylimidazoles with dioxazolones via a nitrene transfer mechanism. oup.com The development of new iridium complexes with various ligand architectures, such as phosphines and pincer ligands, aims to improve the activity and selectivity of these C-H activation reactions. numberanalytics.com

Photo-Induced Reaction Mechanisms and Electron Transfer Pathways

Iridium(III) complexes are widely utilized as photosensitizers in photoredox catalysis due to their unique photophysical and photochemical properties. acs.org They possess intriguing electrochemical and photophysical characteristics, including long-lived excited states and high quantum yields, which make them excellent candidates for promoting a vast range of chemical transformations through single-electron transfer (SET) or energy transfer processes. acs.orgresearchgate.net

Upon absorption of visible light, an iridium(III) complex can be promoted to an excited state. This excited species can act as both a strong one-electron oxidant and reductant. chinesechemsoc.org For example, in photoredox catalysis, iridium complexes can facilitate access to super-reductant states with potentials below -3 V vs SCE under light irradiation, enabling the reduction of challenging substrates like aryl chlorides. chemrxiv.org Experimental and computational studies suggest that this photoreactivity arises from the intrinsic excitation of a reduced ligand, such as bipyridine (bpy•−), while the iridium metal center acts as a spectator. chemrxiv.org

In dual-catalyst systems, such as Ir(III)/Ni(II) metallaphotoredox catalysis for C(sp³)–H functionalization, the iridium photocatalyst modulates the oxidation state of the nickel co-catalyst. The proposed mechanism involves an oxidative quenching cycle for iridium (Ir(III) → *Ir(III) → Ir(IV) → Ir(III)) that is merged with a nickel catalytic cycle (Ni(II) → Ni(III) → Ni(I) → Ni(III) → Ni(II)). chinesechemsoc.org

Some water-soluble tris(cyclometalated) iridium(III) complexes can undergo photoionization through consecutive two-photon excitation, generating hydrated electrons. This allows for photochemical reactions that require very negative reduction potentials to be driven by visible light. nih.gov

Mechanistic Pathways in Iridium(III) Photoredox Catalysis
ProcessDescriptionKey Intermediates/StatesReference
Reductive QuenchingExcited photocatalyst is reduced by a sacrificial electron donor.Ir(III), Ir(II) chemrxiv.org
Oxidative QuenchingExcited photocatalyst is oxidized by a sacrificial electron acceptor or a co-catalyst.Ir(III), Ir(IV) chinesechemsoc.org
Energy TransferExcited photocatalyst transfers its energy to a substrate, which then undergoes reaction.Triplet excited state (*Ir(III)) acs.org
PhotoionizationConsecutive two-photon excitation leads to the ejection of an electron.Hydrated electrons (e⁻(aq)) nih.gov

Reaction Mechanisms in Synthetic Transformations (e.g., B-H Alkylation)

Iridium(III) catalysis extends to novel synthetic transformations, including the functionalization of boron-hydrogen (B-H) bonds in carboranes. Recently, iridium(III)-catalyzed remote B(9)-H alkylation of o-carboranes using a nitrile template has been demonstrated. researchgate.net This process exhibits broad substrate scope and good functional group tolerance. researchgate.net

Iridium catalysts also enable the regioselective B(3)-alkenylation and B(3,6)-dialkenylation of o-carboranes through direct B-H activation. nih.gov The mechanism involves the formal hydroboration of an alkyne with the cage B-H bond. The regioselectivity is attributed to the preference for oxidative addition at the most electron-deficient B(3,6)-H vertices on the electron-rich iridium center. nih.gov The stereochemistry of the resulting olefin is influenced by the alkyne substituents, with alkyl groups typically leading to a trans-configuration and bulky aryl groups resulting in a cis-configuration. nih.gov

In addition to B-H functionalization, iridium-catalyzed C(sp³)–H borylation has been investigated mechanistically using density functional theory (DFT). rsc.org The catalytic cycle involves the conversion of a seven-coordinate Ir(V) resting state into an active Ir(III)tris(boryl) complex. This species then undergoes oxidative addition of the C-H bond, followed by C-B reductive elimination to form the borylated product. rsc.org The selectivity for primary over secondary C(sp³)–H bonds is explained by steric repulsion between the substrate's alkyl group and the iridium/ligand moiety. rsc.org

Catalytic Applications of Iridium Iii Derived Species

Homogeneous Catalysis

In homogeneous catalysis, iridium(III) complexes, often derived from precursors like iridium(3+) triammonium (B15348185) hexachloride, are valued for their ability to activate small molecules and facilitate complex organic transformations. Their catalytic prowess is demonstrated in olefin hydrogenation, C-H functionalization, and carbon dioxide conversion.

Olefin Hydrogenation Reactions

Iridium(III)-based catalysts are highly effective for the hydrogenation of olefins, including those that are sterically hindered or lack coordinating functional groups. Cationic iridium complexes featuring chiral P,N-ligands have shown exceptional performance in the asymmetric hydrogenation of unfunctionalized olefins, achieving high enantioselectivities. researchgate.netresearchgate.net These catalysts are often air-stable and easy to handle, making them practical for synthetic applications. researchgate.net

The mechanism of iridium-catalyzed asymmetric hydrogenation has been a subject of detailed study, with computational analyses suggesting that electronic effects, particularly the trans influence, play a dominant role in determining the structure of the key dihydride intermediate. dicp.ac.cn The development of conformationally rigid, bicyclic pyridyl phosphinite ligands has expanded the scope of this reaction to include simple, purely alkyl-substituted olefins. academie-sciences.fr

A notable application is the highly enantioselective synthesis of chiral alkanes from unfunctionalized trialkyl-substituted olefins, where enantiomeric excesses of up to 99% have been achieved by optimizing reaction conditions such as solvent, pressure, and temperature. nih.gov Furthermore, a single Ir-N,P complex has been utilized for the atom-economical double hydrogenation of conjugated enones to produce saturated alcohols with excellent control over stereochemistry. acs.org

Table 1: Performance of Iridium(III) Catalysts in Olefin Hydrogenation

SubstrateCatalyst SystemEnantiomeric Excess (ee)Diastereomeric Ratio (d.r.)Reference
(E)-2-cyclohexyl-2-buteneChiral Ir-complex with bicyclic pyridine-based N,P ligand97%N/A nih.gov
(E)-3,4-dimethyl-2-penteneChiral Ir-complex with bicyclic pyridine-based N,P ligand94%N/A nih.gov
(Z)-3,4-dimethyl-2-penteneChiral Ir-complex with bicyclic pyridine-based N,P ligand93%N/A nih.gov
Conjugated EnonesIr-N,P complex with benzamide additiveup to 99%99/1 acs.org
Tetrasubstituted Exocyclic OlefinsIr-f-Binaphane system96%99:1 chinesechemsoc.org

C-H Functionalization and Activation (e.g., Regioselective Alkylation)

Iridium(III) catalysts have emerged as powerful tools for the functionalization of otherwise inert C-H bonds, offering a direct and atom-economical approach to complex molecule synthesis. nih.gov These catalysts can direct the regioselective introduction of various functional groups, including alkyl and aryl moieties. acs.orgresearchgate.net

The [Cp*Ir(III)] catalytic system has been particularly pivotal in developing methodologies for directed ortho C-H activation. This has enabled transformations such as the selective monoiodination and methylation of benzoic acids, with applications in the late-stage functionalization of pharmaceutical compounds. The regioselectivity is often governed by directing groups present within the substrate molecule. acs.org

In the realm of regioselective alkylation, iridium(III) catalysts facilitate the coupling of arenes with olefins, a reaction of significant synthetic utility. researchgate.net Mechanistic studies, including density functional theory (DFT) calculations, suggest that the C-H activation step in iridium(III)-catalyzed direct arylations proceeds through a concerted metalation-deprotonation (CMD) pathway, similar to palladium-catalyzed reactions. nih.gov This understanding aids in the rational design of catalysts for improved selectivity and efficiency.

Table 2: Examples of Iridium(III)-Catalyzed Regioselective C-H Functionalization

Reaction TypeSubstrateCatalyst SystemKey FindingReference
ortho-MonoiodinationBenzoic Acids[CpIr(III)] with Ag(I) additiveMono/di selectivity >20:1
ortho-MethylationBenzoic Acids[CpIr(III)]Applicable to late-stage functionalization of drugs
ortho-AminationSubstrates with various directing groups[Cp*Ir(H2O)3]SO4Applicable to 21 distinct directing groups acs.org
ortho-ArylationArenes and heteroarenesCationic iridium(III) catalystHigh tolerance of functional groups researchgate.net
Intramolecular HydroalkenylationAlkenes, aromatic and heteroaromatic precursorsIr(I) bisphosphine catalystFormation of cyclic products with quaternary carbon centers chemistryviews.org

Carbon Dioxide Conversion Processes

The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals and fuels is a critical area of research. Iridium(III) complexes have shown significant promise as catalysts for CO₂ hydrogenation. These catalysts can facilitate the reduction of CO₂ to products such as formic acid and methanol. researchgate.netacs.org

Half-sandwich iridium(III) complexes bearing proton-responsive ligands have been identified as efficient catalysts for CO₂ hydrogenation in aqueous solutions. researchgate.net The presence of functionalities like hydroxy groups on the ligand can enhance catalytic performance through electronic and pendent-base effects. researchgate.net For instance, certain iridium complexes have demonstrated high turnover numbers (TONs) and turnover frequencies (TOFs) for the formation of formate from CO₂. mdpi.com

Furthermore, multinuclear iridium complexes have been employed for the catalytic hydrogenation of CO₂ to methanol in a gas-solid phase reaction at low temperatures. acs.orgdigitellinc.com This approach has been shown to be effective, with one study reporting a final turnover number of 113 upon catalyst recycling. digitellinc.com The high reactivity is attributed to the formation of a hydride complex and intramolecular multiple hydride transfers to the CO₂ molecule. acs.org

Table 3: Performance of Iridium(III) Catalysts in Carbon Dioxide Conversion

ProductCatalyst SystemReaction ConditionsTurnover Number (TON)Turnover Frequency (TOF)Reference
FormateIridium(NHC) complexTransfer hydrogenation with glycerol at 200 °C-10,000 h⁻¹ mdpi.com
MethanolDinuclear iridium complexGas-solid phase, 60 °C, 4 MPa H₂/CO₂113 (after recycling)- digitellinc.com
Formic AcidIrH3(P) (P = 2,6-bis(diisopropylphosphinomethyl)pyridine)-3,500,000150,000 h⁻¹ researchgate.net
Formic AcidIr(H3)(P) (P = (diisopropylphosphinoethyl)amine)-348,00018,780 h⁻¹ researchgate.net

Heterogeneous Catalysis and Nanocatalysis

In the realm of heterogeneous catalysis, iridium-based materials, particularly at the nanoscale, are indispensable for crucial electrochemical reactions. These materials are often synthesized from iridium precursors and are vital for applications such as water electrolysis for green hydrogen production.

Oxygen Evolution Reaction (OER) in Water Electrolysis

The oxygen evolution reaction (OER) is a key process in water electrolysis, but it is kinetically sluggish and requires efficient and stable catalysts, especially in the harsh acidic environment of proton exchange membrane (PEM) water electrolyzers. Iridium and its oxides are the state-of-the-art catalysts for this reaction due to their high stability and activity. rsc.orgosti.govrsc.org

Research has focused on enhancing the performance of iridium-based OER catalysts by dispersing iridium nanoparticles on conductive supports. osti.govnih.gov This approach increases the utilization of the precious metal and can improve catalytic activity and stability. nih.gov For instance, iridium nanoparticles supported on tungsten-doped titanium oxide have demonstrated a five-fold higher mass activity compared to the industry-standard iridium-black catalyst. osti.gov

The nature of the iridium species is also critical. Amorphous, highly hydrated Ir(III)/Ir(IV) oxohydroxide has been shown to exhibit outstanding OER performance, superior to that of crystalline IrO₂. nih.gov Furthermore, the morphology of the nanocatalyst plays a significant role, with structures like nanowires and nanodendrites showing enhanced activity due to increased active surface areas. acs.orgresearchgate.netresearchgate.net

Table 4: Performance of Iridium-Based Nanocatalysts in the Oxygen Evolution Reaction (OER)

CatalystKey FeaturePerformance HighlightReference
Ir nanoparticles on tungsten-doped titanium oxideHigh dispersion on conductive support5 times higher mass activity than Ir-black osti.gov
Amorphous Ir(III)/Ir(IV) oxohydroxideAmorphous and highly hydrated structureOutstanding performance compared to crystalline IrO₂ nih.gov
Ir-Ni and Ir-Co nanowiresNanowire morphologyOver an order of magnitude improved mass activity compared to commercial Ir nanoparticles acs.orgresearchgate.net
Iridium nanodendritesHighly branched structureEnhanced activity due to increased active facet area researchgate.net
Ultra-small crystalline rutile IrO₂ (~2 nm)Laser-induced synthesis for size controlMass activity of 350 ± 15 A gIr⁻¹ at 300 mV overpotential jove.comtum.de

Dimensional Engineering of Iridium-Based Nanocatalysts for Enhanced Activity

Rational dimensional engineering of iridium-based nanocatalysts has emerged as a powerful strategy to boost their catalytic performance for the OER. rsc.org This involves controlling the dimensionality of the catalyst, from zero-dimensional (0D) nanoparticles to one-dimensional (1D) nanowires and nanotubes, two-dimensional (2D) nanosheets, and three-dimensional (3D) porous architectures. rsc.orgresearchgate.net

The dimensional structure influences key catalytic properties such as surface area, number of active sites, and electronic structure. rsc.org For example, 1D iridium-based nanowires have demonstrated significantly improved mass activity and durability for the OER compared to commercial iridium nanoparticles. acs.orgresearchgate.net The enhanced performance is attributed to the unique morphology and electronic properties of the nanowires.

Recent advancements have also explored novel synthesis techniques to control the dimensions and crystallinity of iridium-based nanocatalysts. A laser-induced nano-oven method, for instance, has been used to synthesize ultra-small (~2 nm) crystalline rutile iridium oxide nanoparticles. jove.comtum.denih.govchemrxiv.org This technique allows for precise size control and prevents agglomeration, leading to a high mass activity that surpasses that of commercial catalysts. tum.de The development of such dimensionally engineered catalysts is crucial for reducing the loading of expensive iridium in PEM water electrolyzers without compromising performance. chinesechemsoc.org

Table 5: Impact of Dimensional Engineering on Iridium-Based OER Catalysts

DimensionalityCatalyst ExampleKey AdvantageReference
0DUltra-small (~2 nm) crystalline rutile IrO₂ nanoparticlesHigh surface area and atomic utilization jove.comtum.denih.govchemrxiv.org
1DIr-Ni and Ir-Co nanowiresImproved mass activity and durability acs.orgresearchgate.net
2DIridium oxide nanosheetsIncreased number of active sites researchgate.net
3DPorous iridium-based aerogelsEnhanced mass transport and accessibility of active sites researchgate.net

Photocatalysis and Artificial Photosynthesis

Photocatalysis harnesses light energy to drive chemical reactions. In the quest for sustainable energy solutions, artificial photosynthesis mimics the natural process of converting sunlight, water, and carbon dioxide into chemical energy. Iridium(III) complexes have emerged as key players in this endeavor due to their ability to absorb visible light, their long-lived excited states, and their tunable redox potentials. These properties make them highly effective as photosensitizers in systems that replicate the primary steps of photosynthesis.

Light energy conversion systems aim to capture solar energy and store it in the form of chemical bonds, for instance, by splitting water into hydrogen and oxygen or by reducing carbon dioxide to valuable fuels. Iridium(III) complexes are integral components of many such systems, where they function as molecular photosensitizers. Upon absorption of light, the iridium complex is promoted to an excited state that can initiate electron transfer processes.

One of the significant challenges in this area is the efficient conversion of solar energy into chemical energy. Iridium is a unique catalyst reported to capture sunlight and convert it into chemical energy, making it a candidate for use in artificial photosynthesis. mgesjournals.comresearchgate.net The versatility of iridium(III) complexes allows for the systematic tuning of their properties by modifying the ligand environment. This tunability is crucial for optimizing the light absorption and redox potentials required for specific energy conversion tasks, such as water splitting or CO2 reduction.

Research has demonstrated the application of various iridium(III) complexes in light-driven water splitting to generate hydrogen. For instance, iridium(III) cyclometalated complexes have been investigated as photosensitizers in combination with catalysts to facilitate this process. The modular nature of these complexes allows for the fine-tuning of their light-harvesting capabilities and excited-state energies to drive the multi-electron transfer reactions required for water oxidation and reduction.

In the realm of CO2 reduction, iridium(III) photosensitizers have been successfully employed to convert CO2 into products like carbon monoxide or formic acid. These transformations are vital for mitigating greenhouse gas emissions and for producing chemical feedstocks from a renewable source. The efficiency of these systems often depends on the interplay between the iridium photosensitizer, a catalytic center (which can also be an iridium species or another metal complex), and a sacrificial electron donor.

Table 1: Properties of Representative Iridium(III) Photosensitizers in Light Energy Conversion
ComplexAbsorption Max (nm)Emission Max (nm)Excited State Lifetime (µs)Application
[Ir(ppy)2(dcbpy)]+~450~623~1.1Hydrogen Production
[Ir(ppy)3]~375~510~1.9CO2 Reduction
[Ir(df-ppy)2(bpy)]+~460~580~0.8Water Oxidation

Note: The data in this table is illustrative and represents typical values found in the literature for these classes of compounds.

Beyond artificial photosynthesis, iridium(III) complexes are widely used as photosensitizers in a broad range of chemical transformations. In these roles, the excited iridium complex can initiate reactions through either energy transfer or electron transfer pathways. This has enabled the development of novel synthetic methodologies that are often milder and more selective than traditional thermal reactions.

In photoredox catalysis, an excited iridium(III) photosensitizer can act as both a potent oxidant and a powerful reductant. This dual reactivity allows for the generation of radical intermediates from a variety of organic substrates under visible light irradiation. These radicals can then participate in a wide array of chemical bond-forming reactions. The tunability of the redox potentials of iridium(III) complexes through ligand modification has been a key factor in their widespread adoption in organic synthesis.

A significant advantage of iridium-based photosensitizers is their high quantum yield of intersystem crossing to the triplet state, which has a long lifetime. This long-lived excited state provides a greater opportunity for bimolecular reactions, either through energy or electron transfer, leading to higher catalytic efficiency.

The applications of iridium(III) photosensitizers in organic synthesis are vast and include C-H functionalization, cross-coupling reactions, and polymerization, among others. For example, the use of iridium photocatalysts has enabled the direct functionalization of otherwise inert C-H bonds, providing a more atom-economical approach to complex molecule synthesis.

Table 2: Research Findings on Iridium(III) Photosensitization in Chemical Transformations
Research AreaIridium(III) Complex TypeTransformationKey Finding
Organic SynthesisCyclometalated Ir(III) ComplexesReductive AminationEfficient generation of α-amino radicals for the synthesis of amines.
Polymer ChemistryCationic Ir(III) ComplexesRadical PolymerizationControlled polymerization under visible light with temporal and spatial control.
C-H FunctionalizationPhenyl-pyridine based Ir(III) ComplexesArylation of HeteroarenesDirect arylation of heterocycles without the need for pre-functionalization.

The continued development of novel iridium(III) complexes, often starting from simple precursors like iridium(3+) triammonium hexachloride, promises to further expand the horizons of photocatalysis, offering innovative solutions to challenges in energy and chemical synthesis.

Advanced Materials Science Research Incorporating Iridium Iii Complexes

Optoelectronic Materials and Devices

The fundamental photophysical properties of iridium(III) materials have established them as a pre-eminent class of transition metal complexes for optoelectronic applications. wiley.com Their utility spans a wide array of devices, including organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs). wiley.comcoopscolevis.com

Iridium(III) complexes are crucial components in modern OLED technology, which has revolutionized display and lighting industries. researchoutreach.orgnbinno.com The success of these complexes in OLEDs stems from their phosphorescent nature, which allows for the harvesting of both singlet and triplet excitons, potentially reaching 100% internal quantum efficiency. optica.orgnbinno.com This is a significant advantage over fluorescent materials, which are limited to harvesting only 25% of the generated excitons. nbinno.com This high efficiency leads to brighter, more vibrant displays with lower power consumption. nbinno.com

The development of phosphorescent iridium(III) complexes has been a primary focus of OLED research. bohrium.com While red and green phosphorescent OLEDs based on iridium complexes have been successfully commercialized, the development of efficient and stable blue-emitting complexes remains a significant challenge. bohrium.comrsc.org Much research is focused on designing new ligands to achieve deep blue emission with high color purity and operational lifetime. bohrium.comrsc.orgacs.org

Recent strategies to enhance the performance of blue phosphorescent iridium(III) emitters include the introduction of strong electron-donating groups onto the ligands and the use of ancillary ligands with high field strength. rsc.org These modifications can raise the energy of the emitting triplet states, leading to a blue shift in the emission. rsc.org For instance, the use of N-heterocyclic carbene as an ancillary ligand has been shown to improve both the color purity and efficiency of blue-emitting iridium(III) complexes. rsc.org

Table 1: Performance of Selected Blue-Emitting Iridium(III) Complexes in OLEDs

ComplexMaximum External Quantum Efficiency (EQE)CIE Coordinates (x, y)Reference
(dfdmappy)2Ir(phim) (Ir1)28%(0.16, 0.21) rsc.org
Bulkiest derivative of new heteroleptic iridium(III) complexes7.0%(0.159, 0.185) acs.org

A key advantage of iridium(III) complexes is the ability to tune their emission properties through rational ligand design. nbinno.combohrium.com By systematically modifying the structure of the cyclometalating and ancillary ligands, the emission color, quantum yield, and lifetime of the complex can be precisely controlled. bohrium.comst-andrews.ac.uk This tunability is essential for achieving the full spectrum of colors required for display applications. optica.org

The emission color of an iridium(III) complex is primarily determined by the energy of its lowest-lying triplet excited state. nih.gov This energy can be modulated by introducing electron-donating or electron-withdrawing groups onto the ligands. For example, the introduction of fluorine substituents on the cyclometalated ligands can stabilize the highest occupied molecular orbital (HOMO) energy level, leading to a larger energy gap and a blue-shift in the emission. mdpi.com Conversely, extending the π-conjugation of the ligands generally leads to a red-shift in the emission. nih.gov

Researchers have successfully synthesized series of iridium(III) complexes with emission colors spanning the entire visible spectrum from blue to red. acs.orgnih.govresearchgate.net For instance, a series of neutral, mixed-ligand Ir(III) complexes demonstrated tunable emission in the red region of the visible spectrum (633 nm < λ < 680 nm) by simple variations in the cyclometalating quinoxaline (B1680401) ligand structure and the choice of the ancillary ligand. acs.org Another study reported that by varying the substituents on phenylpyrazole-based main ligands, the emission maxima of the resulting Ir(III) complexes could be tuned from 453 nm (blue) to 576 nm (yellow). researchgate.net

Table 2: Emission Properties of Iridium(III) Complexes with Different Ligands

Complex SeriesLigand ModificationEmission Wavelength RangeReference
[Ir(L)2(N^O)]Variations in cyclometalating quinoxaline ligand and ancillary ligand633–680 nm (Red) acs.org
[Ir(ppy)2(N^N)][PF6]Changing oxidation state of sulfur atom in ancillary ligand478–552 nm (Blue-Green to Yellow) nih.gov
Ir1–Ir7 with phenylpyrazole derivativesVarying substituents on the main ligand453–576 nm (Blue to Yellow) researchgate.net
(ppy)2Ir(L-alanine) basedIntroduction of fluorine substituents on cyclometalated ligands464–509 nm (Sky-Blue to Yellow) mdpi.com

Functional Materials for Energy and Environmental Applications

The utility of iridium(III) complexes extends beyond optoelectronics into functional materials for energy and environmental applications. acs.orgnih.gov Their excited-state redox properties, high triplet energies, and long lifetimes make them suitable for applications in solar energy conversion and chemical sensing. acs.orgnih.govrsc.org

In the context of solar energy, iridium(III) complexes are employed as photosensitizers in dye-sensitized solar cells and as photocatalysts for solar fuel generation. researchgate.netacs.org Water-soluble tris(cyclometalated) iridium(III) complexes have been developed for aqueous electron and energy transfer photochemistry, which is crucial for applications such as light-driven water splitting. acs.orgnih.gov These complexes can act as potent photoreductants, and some have been shown to generate hydrated electrons upon photoionization, enabling challenging chemical reductions with visible light. acs.orgnih.gov

For environmental applications, the environment-sensitive emission of certain iridium(III) complexes makes them excellent candidates for chemical and biological probes. researchoutreach.orgrsc.org They have been used to detect a variety of species, including ions, gaseous molecules, and biomolecules, often with high selectivity and sensitivity. mdpi.comrsc.org For example, a series of luminescent cyclometalated Ir(III) complexes with L-alanine as the ancillary ligand demonstrated a high selectivity for the detection of Cu(II) ions through phosphorescence quenching. mdpi.com

Structure-Property Relationships in Advanced Iridium-Containing Materials

Understanding the relationship between the molecular structure of iridium(III) complexes and their resulting properties is fundamental to the design of new and improved materials. st-andrews.ac.uknih.govresearchgate.net The photophysical and electrochemical properties of these complexes are intricately linked to their geometric and electronic structures. researchgate.netaps.org

The coordination geometry of the iridium center, typically a distorted octahedron, influences the energy levels of the metal d-orbitals and thus the nature of the excited states. nih.govaps.org The lowest energy excited states in emissive iridium(III) complexes are typically a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) π-π* states, rather than non-radiative d-d states. researchgate.net The relative contributions of these states can be fine-tuned by ligand design, which in turn affects the emission color, quantum yield, and lifetime. nih.gov

Table 3: Compound Names Mentioned in the Article

Abbreviation/Systematic Name
(dfdmappy)2Ir(phim)
[Ir(L)2(N^O)]
[Ir(ppy)2(N^N)][PF6]
(ppy)2Ir(L-alanine)
Iridium(III) bis(terpyridine) complex

Q & A

Q. What computational strategies are effective for modeling the electronic structure and ligand-field splitting of [IrCl₆]³⁻?

  • Methodological Answer : Density Functional Theory (DFT) with relativistic corrections (e.g., ZORA formalism) accurately predicts d-orbital splitting. Compare calculated UV-Vis spectra (TD-DFT) with experimental data to validate models .

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